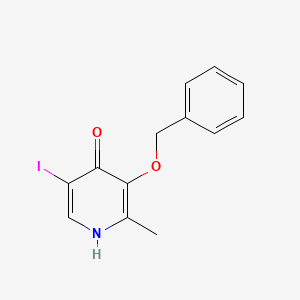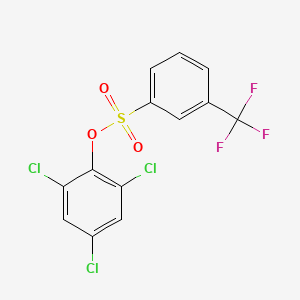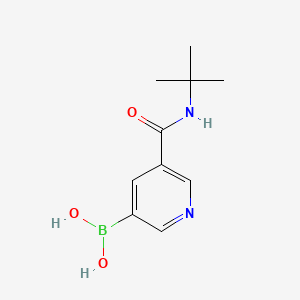
(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid
Vue d'ensemble
Description
5-(tert-Butylcarbamoyl)pyridine-3-boronic acid is a chemical compound with the molecular formula C10H15BN2O3 . It has an average mass of 222.049 Da and a monoisotopic mass of 222.117569 Da .
Molecular Structure Analysis
The molecular structure of 5-(tert-Butylcarbamoyl)pyridine-3-boronic acid consists of a pyridine ring attached to a boronic acid group and a tert-butylcarbamoyl group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
While specific chemical reactions involving 5-(tert-Butylcarbamoyl)pyridine-3-boronic acid are not available, boronic acids are known to participate in various types of reactions. For instance, they are commonly used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
5-(tert-Butylcarbamoyl)pyridine-3-boronic acid has a density of 1.2±0.1 g/cm³ . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds . Its ACD/LogP value is 0.60, indicating its relative hydrophobicity . The compound’s polar surface area is 82 Ų, and it has a molar refractivity of 58.0±0.4 cm³ .Applications De Recherche Scientifique
Synthesis and Cross-Coupling Reactions
Boronic acids and esters, including derivatives similar to "(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid", are pivotal in organic synthesis, especially in Suzuki cross-coupling reactions. These reactions facilitate the formation of biaryl compounds, essential for pharmaceuticals, agrochemicals, and organic materials. A study by Bouillon et al. (2003) detailed methods for synthesizing novel halopyridinylboronic acids and esters, demonstrating their stability and suitability as partners in Suzuki cross-coupling to create diverse pyridine libraries (Bouillon et al., 2003).
Catalysis and Chemical Transformations
Boronic acid derivatives are not only useful in organic synthesis but also play a significant role in catalysis. A study by Anaby et al. (2014) showed how organic derivatives of boronic acids could engage in reactions with organometallic systems, leading to advancements in chemical catalysis. These reactions can facilitate the development of new catalytic processes for creating complex molecules (Anaby et al., 2014).
Material Science and Luminescence
In material science, boronic acid derivatives have been used to synthesize metal-organic frameworks (MOFs) with potential applications in luminescence and sensing. Yang et al. (2017) explored boric acid-functional lanthanide metal-organic frameworks for the selective ratiometric fluorescence detection of fluoride ions, showcasing the ability of boronic acid derivatives to improve the selectivity and sensing efficiency of LMOFs (Yang et al., 2017).
Safety And Hazards
This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
Propriétés
IUPAC Name |
[5-(tert-butylcarbamoyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-10(2,3)13-9(14)7-4-8(11(15)16)6-12-5-7/h4-6,15-16H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJHBAIYLMKAIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(=O)NC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657164 | |
| Record name | [5-(tert-Butylcarbamoyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid | |
CAS RN |
913835-99-1 | |
| Record name | [5-(tert-Butylcarbamoyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



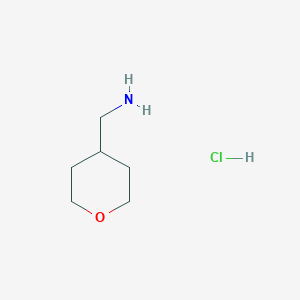
![1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid](/img/structure/B1519813.png)
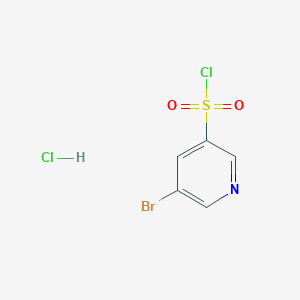
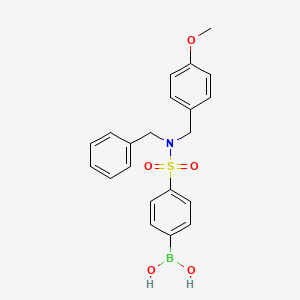
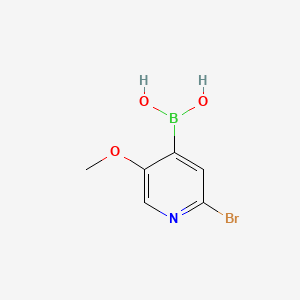
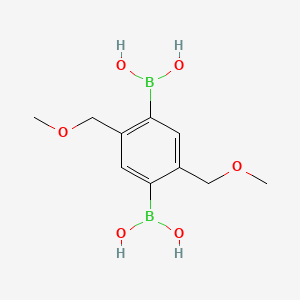
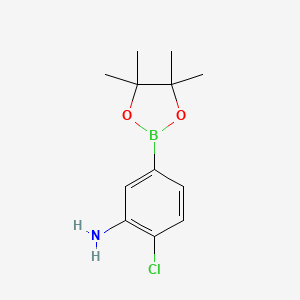
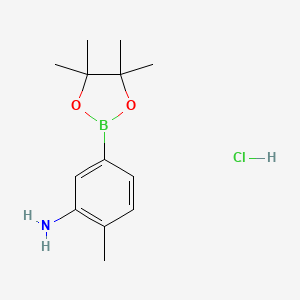
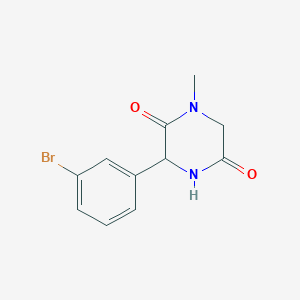
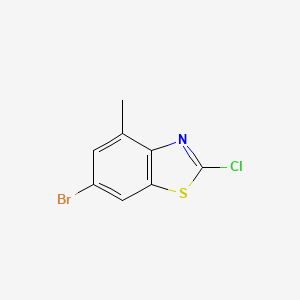
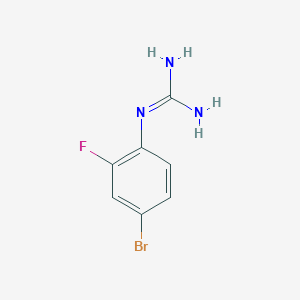
![(2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone](/img/structure/B1519832.png)
